Boc-L-beta-homoproline
Overview
Description
Boc-L-beta-homoproline is an amino acid derivative with the chemical formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide . This compound is used as a building block in the synthesis of various bioactive molecules, including inhibitors of human transglutaminase 2, an enzyme implicated in numerous inflammatory and fibrotic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-L-beta-homoproline is typically synthesized through chemical synthesis. One common method involves the protection of the amino group of L-beta-homoproline with a tert-butoxycarbonyl (Boc) group. This protection is achieved using tert-butyl dicarbonate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-L-beta-homoproline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-L-beta-homoproline has a wide range of applications in scientific research:
Mechanism of Action
Boc-L-beta-homoproline exerts its effects primarily through its role as a building block in the synthesis of bioactive molecules. Inhibitors derived from this compound target human transglutaminase 2, an enzyme that catalyzes the modification of glutamine residues. This enzyme is involved in various cellular processes, including apoptosis, cell adhesion, and extracellular matrix formation . By inhibiting this enzyme, this compound derivatives can modulate these processes and potentially treat related diseases .
Comparison with Similar Compounds
L-beta-homoproline: The unprotected form of Boc-L-beta-homoproline.
N-t-BOC-cis-4-Fluoro-L-beta-homoproline: A fluorinated derivative with similar structural properties.
N-t-BOC-4-(Ethylene oxide)-L-proline: Another derivative with an ethylene oxide group.
Uniqueness: this compound is unique due to its Boc protection, which enhances its stability and reactivity in synthetic applications. This protection allows for selective reactions and the synthesis of complex molecules that would be challenging to achieve with unprotected L-beta-homoproline .
Properties
IUPAC Name |
2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKIRLZWQQMIE-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350915 | |
Record name | Boc-L-beta-homoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56502-01-3 | |
Record name | (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56502-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-L-beta-homoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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